

A Spectroscopic Showdown: C.I. Acid Blue 158 in the Azo Dye Arena

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Compound of Interest

Compound Name: C.I. Acid blue 158

Cat. No.: B12374231

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For researchers, scientists, and professionals in drug development, a precise understanding of the spectroscopic properties of chemical compounds is paramount. This guide offers a comparative analysis of **C.I. Acid Blue 158** against other commercially significant azo dyes, supported by available experimental data. While specific quantitative spectroscopic data for **C.I. Acid Blue 158** remains elusive in readily available literature, this guide provides a framework for its characterization and compares it with established data for other key azo dyes.

C.I. Acid Blue 158 is a single azo, metal-complex dye, a classification that influences its spectral characteristics.^{[1][2]} Azo dyes, as a broad class, are characterized by the presence of one or more azo groups (-N=N-) which, in conjunction with aromatic rings, form the chromophore responsible for their color. The specific absorption wavelength and intensity of these dyes are dictated by the overall molecular structure, including the nature of the aromatic rings and the presence of auxochromes (e.g., -OH, -SO₃H).

Comparative Spectroscopic Data

To provide a quantitative comparison, the following table summarizes the UV-Vis absorption maxima (λ_{max}) and molar absorptivity (ϵ) for a selection of common azo dyes. It is important to note that these values can be influenced by factors such as solvent polarity and pH.

Unfortunately, despite extensive searches, specific λ_{max} and molar absorptivity values for **C.I. Acid Blue 158** were not found in the available literature.

Dye Name	C.I. Name	CAS Number	Chemical Class	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Solvent
Acid Blue 158	14880	6370-08-7	Monoazo (Metallized)	Not Available	Not Available	-
Acid Black 1	20470	1064-48-8	Disazo	618	51600	Phosphate-buffered saline
Acid Red 88	15620	1658-56-6	Monoazo	503	11700	Phosphate-buffered saline
Acid Yellow 23 (Tartrazine)	19140	1934-21-0	Monoazo	428-430	~25,000	Aqueous solution

Experimental Protocols for Spectroscopic Analysis

The following is a generalized experimental protocol for the determination of UV-Vis spectroscopic properties of azo dyes.

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) of an azo dye in a given solvent.

Materials:

- Azo dye of interest (e.g., **C.I. Acid Blue 158**)
- Spectroscopic grade solvent (e.g., deionized water, ethanol, methanol)
- Volumetric flasks (various sizes)
- Pipettes

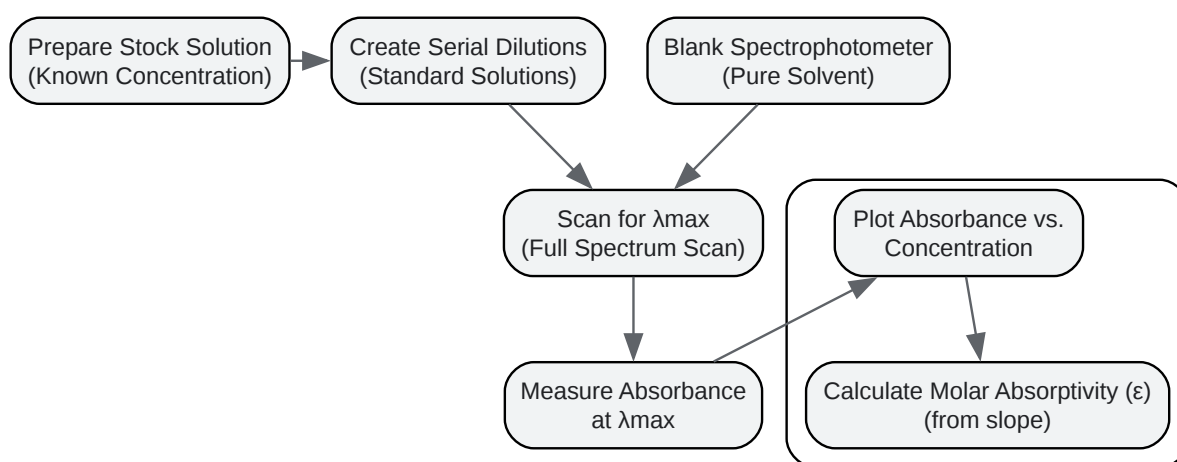
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a precise amount of the dry azo dye.
 - Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 μM). Ensure complete dissolution.
- Preparation of Standard Dilutions:
 - Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., 50 μM , 25 μM , 12.5 μM , 6.25 μM).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength range for scanning (e.g., 300-800 nm for visible dyes).
 - Use the pure solvent as a blank to zero the instrument.
- Determination of λ_{max} :
 - Fill a quartz cuvette with one of the prepared standard solutions.
 - Place the cuvette in the spectrophotometer and record the absorption spectrum.
 - The wavelength at which the highest absorbance is recorded is the λ_{max} .
- Determination of Molar Absorptivity (ϵ):
 - Set the spectrophotometer to the determined λ_{max} .

- Measure the absorbance of each of the standard solutions.
- Plot a graph of absorbance versus concentration.
- According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear graph will be the molar absorptivity (assuming a 1 cm path length).

Experimental Workflow

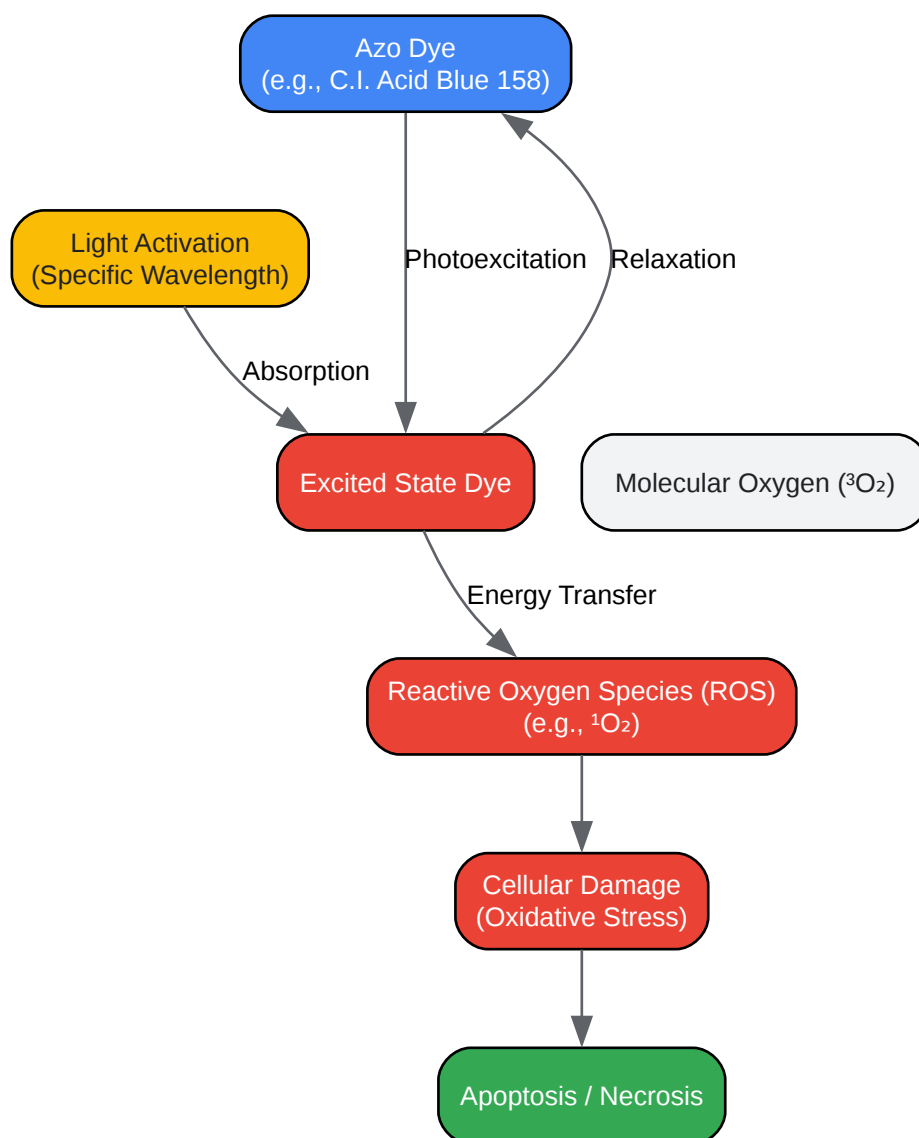


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Generalized workflow for the spectroscopic analysis of azo dyes.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like an azo dye might interact with biological systems is crucial. While **C.I. Acid Blue 158** is primarily an industrial dye, its potential biological interactions could be hypothetically mapped. For instance, if it were to be investigated for photodynamic therapy, a key signaling pathway would involve its photoactivation and subsequent generation of reactive oxygen species (ROS) leading to cell death.



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Hypothetical signaling pathway for an azo dye in photodynamic therapy.

This guide provides a comparative framework for the spectroscopic analysis of **C.I. Acid Blue 158** and other azo dyes. While a complete dataset for **C.I. Acid Blue 158** is pending further experimental investigation, the provided protocols and comparative data for other dyes offer a valuable resource for researchers in the field.

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References

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